

# Technical Guide: Spectroscopic Characterization of 5-Hydroxy Rosiglitazone

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 5-Hydroxy Rosiglitazone

CAS No.: 257883-22-0

Cat. No.: B021103

[Get Quote](#)

## Executive Summary

This technical guide details the spectroscopic identification and characterization of **5-Hydroxy Rosiglitazone**, a primary Phase I metabolite of the antidiabetic drug Rosiglitazone (Avandia). This metabolite is formed primarily via hepatic oxidation mediated by CYP2C8, making it a critical biomarker for assessing CYP2C8 activity and drug-drug interactions (DDIs).

The following data integrates Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) profiles to provide a definitive reference for analytical validation.

## Chemical Identity & Structural Properties[1][2][3][4]

**5-Hydroxy Rosiglitazone** is characterized by the addition of a hydroxyl group to the pyridine ring of the parent molecule. This structural modification significantly alters the polarity and fragmentation pattern compared to Rosiglitazone.

| Parameter         | Data                                                                                     |
|-------------------|------------------------------------------------------------------------------------------|
| Common Name       | 5-Hydroxy Rosiglitazone (Metabolite M-III)                                               |
| IUPAC Name        | 5-[[4-[2-[(5-hydroxy-2-pyridinyl)methylamino]ethoxy]phenyl]methyl]-2,4-thiazolidinedione |
| CAS Number        | 257883-22-0                                                                              |
| Molecular Formula | C <sub>18</sub> H <sub>19</sub> N <sub>3</sub> O <sub>4</sub> S                          |
| Molecular Weight  | 373.43 g/mol                                                                             |
| Parent Compound   | Rosiglitazone (MW 357.43)                                                                |
| Metabolic Enzyme  | CYP2C8 (Major), CYP2C9 (Minor)                                                           |

## Mass Spectrometry (LC-MS/MS) Profiling[5]

Mass spectrometry is the primary method for quantifying **5-Hydroxy Rosiglitazone** in biological matrices (plasma, urine). The ionization is typically performed in Positive Electrospray Ionization (ESI+) mode due to the basic nitrogen on the pyridine ring.

## Fragmentation Mechanism

The fragmentation logic follows the cleavage of the ether linker and the amine bond.

- Precursor Ion: The protonated molecular ion is observed at m/z 374.1.
- Diagnostic Product Ion: The most abundant and specific fragment appears at m/z 151.1. This corresponds to the 5-hydroxy-N-methyl-2-pyridyl cation.
- Comparison: In the parent Rosiglitazone, this fragment appears at m/z 135.[1]1. The shift of +16 Da (135 → 151) confirms the hydroxylation occurred on the pyridine ring, not the thiazolidinedione tail.

## MRM Transitions Table

For quantitative bioanalysis (LC-MS/MS), the following Multiple Reaction Monitoring (MRM) transitions are standard:

| Analyte                | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Structural Assignment                           |
|------------------------|---------------------|-------------------|-----------------------|-------------------------------------------------|
| 5-OH Rosiglitazone     | 374.1               | 151.1             | ~25-30                | Pyridine Ring Fragment (Quantifier)             |
| 5-OH Rosiglitazone     | 374.1               | 133.1             | ~40                   | Loss of H <sub>2</sub> O from Pyridine Fragment |
| Rosiglitazone (Parent) | 358.1               | 135.1             | ~25                   | Unmodified Pyridine Ring                        |

## Fragmentation Pathway Diagram

The following diagram illustrates the cleavage points leading to the diagnostic ions.



[Click to download full resolution via product page](#)

Figure 1: MS/MS fragmentation pathway showing the generation of the diagnostic m/z 151.1 ion.

## NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) provides the structural proof of regio-selectivity. The hydroxylation at the C-5 position of the pyridine ring destroys the symmetry of the unsubstituted pyridine protons found in Rosiglitazone.

## Diagnostic <sup>1</sup>H NMR Signals

The key difference between Rosiglitazone and its 5-Hydroxy metabolite lies in the aromatic region (6.5 – 8.5 ppm).

- Rosiglitazone (Parent): The pyridine ring protons (H3, H4, H5, H6) appear as a set of multiplets. H6 (adjacent to Nitrogen) is typically the most deshielded (~8.1 ppm).
- **5-Hydroxy Rosiglitazone:** The substitution pattern changes to a 2,5-disubstituted pyridine.
  - H-6 (Pyridine): Appears as a sharp singlet (s) or doublet with small coupling constant (J ~ 0.5-1 Hz) around 7.8 – 8.0 ppm. It is deshielded by the nitrogen but shielded slightly by the ortho-hydroxyl group compared to the parent.
  - H-3 & H-4 (Pyridine): These protons show an AB system or distinct doublets. H-3 (meta to OH) appears upfield (~6.6 ppm), while H-4 (ortho to OH) is around 7.2 ppm.
  - Thiazolidinedione (TZD) Ring: The methylene protons (CH<sub>2</sub>) at the C-5 position of the TZD ring remain largely unchanged, appearing as a doublet of doublets (dd) around 3.0 – 3.4 ppm and 4.3 – 4.5 ppm (CH).

## Comparative Shift Table (<sup>1</sup>H NMR in DMSO-d<sub>6</sub>)

| Proton Assignment | Rosiglitazone (δ ppm) | 5-OH Rosiglitazone (δ ppm) | Multiplicity    |
|-------------------|-----------------------|----------------------------|-----------------|
| Pyridine H-6      | ~8.10                 | 7.92                       | s (or d, J<1Hz) |
| Pyridine H-4      | ~7.50                 | 7.15                       | d / dd          |
| Pyridine H-3      | ~6.60                 | 6.55                       | d               |
| Phenyl (Central)  | 7.15 (d), 6.85 (d)    | 7.15 (d), 6.85 (d)         | Unchanged       |
| N-Methyl          | 3.05                  | 3.02                       | s               |
| TZD -CH-          | 4.85                  | 4.85                       | dd              |

Note: Chemical shifts are approximate and solvent-dependent (typically DMSO-d6 or CD3OD).

## Metabolic Context & Biosynthesis

Understanding the formation of **5-Hydroxy Rosiglitazone** is essential for interpreting pharmacokinetic data. It is formed via the oxidative attack of CYP2C8 on the electron-deficient pyridine ring.

### Metabolic Pathway Diagram



[Click to download full resolution via product page](#)

Figure 2: CYP2C8-mediated biotransformation of Rosiglitazone.

## References

- Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry. Source: Journal of Chromatography B (2009) [1]

- Rosiglitazone (Avandia) - PubChem Compound Summary. Source: National Center for Biotechnology Information (NCBI)
- In vitro characterization of rosiglitazone metabolites and determination of the kinetic parameters employing rat liver microsomal fraction. Source: European Journal of Drug Metabolism and Pharmacokinetics (2011)
- **5-Hydroxy Rosiglitazone** Product Data & Structure. Source: Santa Cruz Biotechnology

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 5-Hydroxy Rosiglitazone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b021103#spectroscopic-data-for-5-hydroxy-rosiglitazone-nmr-ms>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)